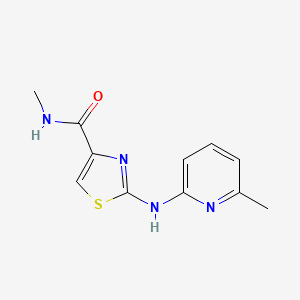
N-methyl-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-methyl-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide” is a complex organic molecule that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring and a pyridine ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole derivatives are known to show a wide range of biological activities, including antibacterial, antifungal, antitubercular, antithyroid, and insecticidal properties . Therefore, this compound could potentially participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure of the molecule. For example, the presence of the thiazole and pyridine rings could influence the compound’s solubility, melting point, and other physical properties .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Compounds related to "N-methyl-2-((6-methylpyridin-2-yl)amino)thiazole-4-carboxamide" have demonstrated significant antitumor activity. For instance, a series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against both hematological and solid tumor cell lines. Compound 13, which is closely related, showed complete tumor regressions with low toxicity in a K562 xenograft model of chronic myelogenous leukemia (CML), highlighting its potential for oncology applications (Lombardo et al., 2004).
Synthesis and Chemical Properties
Research into the synthesis and characterization of related compounds underscores the versatility of these molecules. For example, an alternative synthetic route was developed for a closely related compound, emphasizing the importance of chemical synthesis in exploring the therapeutic potential of such molecules (Shahinshavali et al., 2021). Additionally, studies have detailed the N-N migration of a carbamoyl group in a pyrazole derivative, showcasing the complex chemistry of these compounds and their derivatives (Pathirana et al., 2013).
Fungicidal Activity
Thiazole carboxamides have also been synthesized and evaluated for their fungicidal activity. This demonstrates the broader application of such compounds beyond antitumor activity, potentially offering new avenues for agricultural and environmental protection (Li Wei, 2012).
Hypoglycemic Agents
A series of novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives were synthesized and evaluated as glucokinase (GK) activators. One such compound demonstrated significant efficacy in decreasing glucose levels in mice, highlighting the potential for these compounds in treating diabetes or related metabolic disorders (Huihui Song et al., 2011).
Imaging and Diagnostic Applications
The synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a potential PET agent for imaging of the IRAK4 enzyme in neuroinflammation showcases the diagnostic application of these compounds, potentially aiding in the detection and treatment of neuroinflammatory conditions (Xiaohong Wang et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methyl-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-7-4-3-5-9(13-7)15-11-14-8(6-17-11)10(16)12-2/h3-6H,1-2H3,(H,12,16)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWZJFBNKBQLJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CS2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

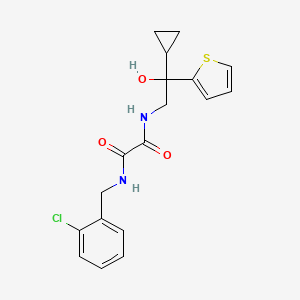
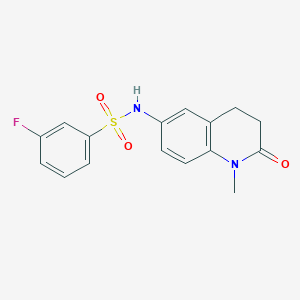
![2-(2-Bromophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2629013.png)
![Dispiro[3.0.35.14]nonan-7-amine](/img/structure/B2629014.png)

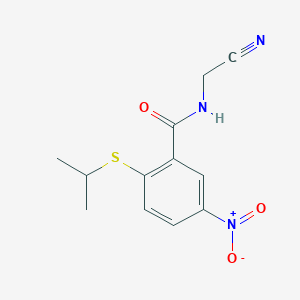
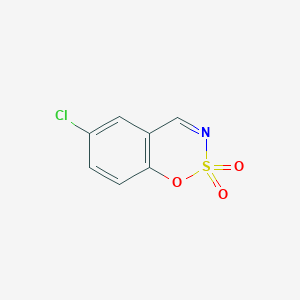
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)morpholine-4-carboxamide](/img/structure/B2629021.png)


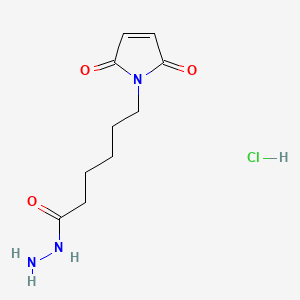
![4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl N-ethylcarbamate](/img/structure/B2629028.png)
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2629029.png)
![6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B2629031.png)